molecular formula C24H24N2O3 B263684 N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

Cat. No. B263684
M. Wt: 388.5 g/mol
InChI Key: XCSYZULGXXWHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.

Mechanism of Action

URB597 works by inhibiting the enzyme N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. Anandamide is an endogenous cannabinoid that binds to the cannabinoid receptors in the brain, producing analgesic and anti-inflammatory effects. By inhibiting N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, URB597 increases the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
URB597 has been shown to increase the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied for its potential therapeutic applications, making it a viable candidate for pharmaceutical development. However, URB597 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, it may have off-target effects on other enzymes besides N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which may complicate its mechanism of action.

Future Directions

There are several future directions for the study of URB597. One potential area of research is the development of more selective N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of URB597 in combination with other drugs for the treatment of various diseases. Additionally, the role of URB597 in the modulation of the endocannabinoid system in the brain is an area of ongoing research. Overall, URB597 has shown great promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of URB597 involves the reaction of 2-phenethylamine with 2-naphthoyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine and acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis of URB597 is relatively simple and can be performed on a large scale, making it a viable candidate for pharmaceutical development.

Scientific Research Applications

URB597 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. URB597 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24N2O3/c1-17(27)26(16-13-18-9-3-2-4-10-18)22-21(25-14-7-8-15-25)23(28)19-11-5-6-12-20(19)24(22)29/h2-6,9-12H,7-8,13-16H2,1H3

InChI Key

XCSYZULGXXWHJP-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.